molecular formula C11H13ClO2 B2566556 2-(2-Chlorophenyl)-3-methylbutanoic acid CAS No. 1181645-75-9

2-(2-Chlorophenyl)-3-methylbutanoic acid

Cat. No.: B2566556
CAS No.: 1181645-75-9
M. Wt: 212.67
InChI Key: VZSDHLBHYZVXQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Chlorophenyl)-3-methylbutanoic acid is a substituted phenylalkyl carboxylic acid characterized by a chlorinated aromatic ring (2-chlorophenyl) attached to a branched aliphatic chain (3-methylbutanoic acid). The compound’s ortho-chloro substitution on the phenyl ring may influence steric and electronic interactions, affecting solubility, acidity, and reactivity compared to para- or meta-substituted isomers .

Properties

IUPAC Name

2-(2-chlorophenyl)-3-methylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO2/c1-7(2)10(11(13)14)8-5-3-4-6-9(8)12/h3-7,10H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZSDHLBHYZVXQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=CC=C1Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-3-methylbutanoic acid typically involves the reaction of 2-chlorobenzyl chloride with isobutyric acid in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. The reaction conditions generally include refluxing the reactants in an appropriate solvent, such as ethanol, for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of 2-(2-Chlorophenyl)-3-methylbutanoic acid may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by employing advanced techniques such as continuous flow reactors and automated control systems. Additionally, purification steps such as recrystallization or chromatography may be used to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-3-methylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro, sulfonyl, or other substituted derivatives.

Scientific Research Applications

2-(2-Chlorophenyl)-3-methylbutanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties based on available evidence:

Compound Name Molecular Formula Molecular Weight Substituent Position/Group Key Properties/Applications References
2-(4-Chlorophenyl)-3-methylbutanoic acid C₁₁H₁₃ClO₂ 212.67 Para-chloro on phenyl Higher solubility in polar solvents; studied for synthetic intermediates
2-(3-Chlorophenyl)-2-hydroxybutanoic acid C₁₀H₁₁ClO₃ 214.65 Meta-chloro, hydroxyl on C2 Increased acidity due to -OH; potential chiral building block
2-[(2-Chlorophenyl)sulfanyl]-3-methylbutanoic acid C₁₁H₁₃ClO₂S 244.74 Ortho-chloro, sulfanyl group Enhanced lipophilicity; possible enzyme inhibition
2-{[2-(Cyclohexylcarbamoyl)benzoyl]amino}-3-methylbutanoic acid (2CA3MBA) C₂₁H₂₇ClN₂O₄ 406.90 Carboxamide functional group Investigated for bioactivity in carboxamide derivatives
2-(4-Chlorophenoxy)-3-methylbutanoic acid C₁₁H₁₃ClO₃ 228.67 Phenoxy group at para position Herbicide intermediate; regulated under GHS

Structural and Functional Differences

  • Hydroxyl vs. Carboxylic Acid: The hydroxyl group in 2-(3-chlorophenyl)-2-hydroxybutanoic acid increases hydrogen-bonding capacity, enhancing solubility in aqueous media compared to the non-hydroxylated analogs .
  • Functional Groups: The sulfanyl group in 2-[(2-chlorophenyl)sulfanyl]-3-methylbutanoic acid improves lipid membrane penetration, making it relevant in drug design . Carboxamide derivatives (e.g., 2CA3MBA) exhibit enhanced binding to biological targets due to hydrogen-bonding and van der Waals interactions .

Physicochemical Properties

  • Acidity: The pKa of 3-methylbutanoic acid derivatives is influenced by substituents. For example, hydroxylation (as in 2-(3-chlorophenyl)-2-hydroxybutanoic acid) lowers pKa (~3.5–4.0) compared to non-hydroxylated analogs (~4.5–5.0) .
  • Thermal Stability: Para-substituted derivatives (e.g., 2-(4-chlorophenyl)-3-methylbutanoic acid) show higher melting points (~120–130°C) than ortho-substituted analogs due to symmetrical packing .

Biological Activity

2-(2-Chlorophenyl)-3-methylbutanoic acid, also known as (S)-2-(4-chlorophenyl)-3-methylbutanoic acid, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

  • Molecular Formula : C11H13ClO2
  • Molecular Weight : 212.67 g/mol
  • IUPAC Name : (S)-2-(4-chlorophenyl)-3-methylbutanoic acid

The compound features a chiral center and is structurally related to various biologically active molecules, particularly in the context of metabolic pathways and receptor interactions.

Research indicates that 2-(2-Chlorophenyl)-3-methylbutanoic acid acts primarily as a modulator of the free fatty acid receptor 2 (FFA2). The biological activity of this compound has been linked to several key mechanisms:

  • FFA2 Activation : It has been shown to activate FFA2, which plays a crucial role in metabolic regulation and inflammation. This receptor is predominantly expressed in immune cells and is implicated in various inflammatory diseases .
  • Signal Transduction : The compound influences intracellular signaling pathways, including:
    • Calcium Signaling : It modulates calcium ion levels, which are critical for immune cell chemotaxis and activation.
    • ERK Pathway : It activates the extracellular signal-regulated kinase (ERK) pathway, which is involved in cell proliferation and differentiation .

Anti-inflammatory Effects

Studies have demonstrated that 2-(2-Chlorophenyl)-3-methylbutanoic acid can inhibit neutrophil migration and reduce reactive oxygen species (ROS) production in models of intestinal ischemia-reperfusion injury. This suggests a protective role against inflammation-related damage .

Anticancer Potential

Preliminary investigations have indicated that derivatives of this compound may exhibit anticancer properties. For instance, certain analogs have shown efficacy in reducing the proliferation of leukemia cells . Further studies are needed to elucidate the specific mechanisms involved.

Case Studies

  • Inflammatory Bowel Disease Models : In vivo studies using FFA2-deficient mice revealed that administration of 2-(2-Chlorophenyl)-3-methylbutanoic acid reduced mucosal damage during inflammation but did not prevent neutrophil infiltration. This highlights its potential therapeutic role in managing inflammatory conditions .
  • Cytotoxicity Assays : In vitro assays using various cancer cell lines have shown that certain analogs of this compound can significantly lower glucose levels and inhibit cell growth, suggesting a potential role as a glucokinase activator .

Data Tables

Biological ActivityMechanismReference
Anti-inflammatoryFFA2 activation, ERK pathway modulation
AnticancerReduced cell proliferation in leukemia models
Glucose regulationGlucokinase activation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.